molecular formula C22H24IP B1216047 Butyltriphenylphosphonium iodide CAS No. 22949-84-4

Butyltriphenylphosphonium iodide

Cat. No.: B1216047
CAS No.: 22949-84-4
M. Wt: 446.3 g/mol
InChI Key: RQNCKGZETNCAMA-UHFFFAOYSA-M
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Description

Butyltriphenylphosphonium iodide is a cationic surfactant belonging to the quaternary phosphonium salts category. It is known for its excellent antistatic, dispersing, and emulsifying abilities. The compound is characterized by its molecular formula C22H24IP and a molecular weight of 446.30 g/mol . It appears as a white to off-white crystal and is soluble in water and ethanol .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for Butyltriphenylphosphonium iodide was not found, it’s important to handle all chemical compounds with care. For similar compounds, risks may include skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of Butyltriphenylphosphonium iodide research could involve its use in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, its applications in radical generation and reactions remain relatively less explored and could be a promising area for future research .

Mechanism of Action

Target of Action

Butyltriphenylphosphonium iodide is a type of cationic surfactant . It is primarily used as a phase transfer catalyst . The primary targets of this compound are the reactants in a chemical reaction that are in different phases . As a phase transfer catalyst, it facilitates the migration of a reactant from one phase into another, allowing the reaction to proceed .

Mode of Action

The compound interacts with its targets by reducing the energy barrier between two phases, allowing reactants to move freely between them . This results in an increased rate of reaction . It has been found to be involved in reactions of bismuth iodide with alkyltriphenylphosphonium halides .

Biochemical Pathways

It is known that phosphorus-containing compounds play a crucial role in various biochemical pathways . They are essential components of biological cells acting as substrates of enzymes or the products of enzymatic reactions .

Pharmacokinetics

It is known to be soluble in water and ethanol , which suggests it could be absorbed and distributed in the body. Its stability indicates it may persist in the body for some time before being metabolized and excreted.

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions . It has been used in the synthesis of various compounds . For example, it has been found to be involved in the reaction of bismuth iodide with methyltriphenylphosphonium iodide, leading to the formation of new bismuth complexes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactions of bismuth iodide with alkyltriphenylphosphonium halides have been found to yield different results in different solvents and at different starting reagent molar ratios . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment in which it is used .

Preparation Methods

Butyltriphenylphosphonium iodide can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with butyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the phosphonium salt . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Butyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, phase transfer catalysts like tetrabutylammonium iodide, and various organic solvents . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

Butyltriphenylphosphonium iodide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes.

Properties

IUPAC Name

butyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.HI/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNCKGZETNCAMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1779-51-7 (bromide)
Record name Butyltriphenylphosphonium
Source ChemIDplus
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DSSTOX Substance ID

DTXSID10945630
Record name Butyl(triphenyl)phosphanium iodide
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Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22949-84-4
Record name Phosphonium, butyltriphenyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22949-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butyltriphenylphosphonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyltriphenylphosphonium iodide
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Record name Butyl(triphenyl)phosphanium iodide
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Record name Butyltriphenylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (3S-Hydroxy-2S-methyl)butyltriphenylphosphonium iodide in organic synthesis?

A1: (3S-Hydroxy-2S-methyl)this compound serves as a crucial chiral building block in the enantiospecific synthesis of Pseudomonic Acid C [, ]. This compound acts as a reagent, specifically a phosphonium ylide precursor, in Wittig reactions, enabling the stereoselective introduction of the specific chiral side chain found in Pseudomonic Acid C. This is particularly important due to the biological activity of Pseudomonic Acid C and its analogs as antibiotic agents.

Q2: What are the challenges associated with the synthesis of (3S-Hydroxy-2S-methyl)this compound?

A2: The synthesis of (3S-Hydroxy-2S-methyl)this compound requires careful control of stereochemistry to ensure the desired enantiomer is produced [, ]. Achieving high enantiomeric purity is essential, as the biological activity of Pseudomonic Acid C is dependent on its stereochemistry. This necessitates the use of enantiospecific synthetic strategies and careful selection of starting materials and reaction conditions.

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